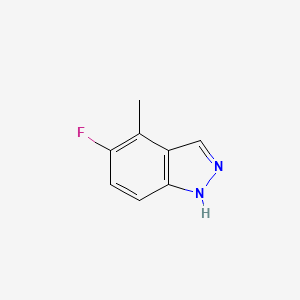

5-fluoro-4-metil-1H-indazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-4-methyl-1H-indazole is a chemical compound with the linear formula C8H7FN2 . It has a molecular weight of 150.16 . It is a solid substance that is stored in dry conditions at room temperature .

Synthesis Analysis

The synthesis of indazole derivatives, including 5-fluoro-4-methyl-1H-indazole, has been a topic of interest in recent years . One of the strategies includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent . A specific method involves the use of Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2), in conjunction with the alcoholysis of ammonia borane, to promote exceptionally E-selective hydrogenation of α-diazoesters .

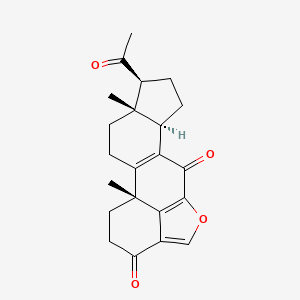

Molecular Structure Analysis

The molecular structure of 5-fluoro-4-methyl-1H-indazole is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C8H7FN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11) .

Chemical Reactions Analysis

Indazoles, including 5-fluoro-4-methyl-1H-indazole, are important building blocks for the preparation of countless other N-containing biologically active molecules . The reactions of indazoles are influenced by their tautomerism, which greatly affects their synthesis, reactivity, and even their biological properties .

Physical and Chemical Properties Analysis

5-Fluoro-4-methyl-1H-indazole is a solid substance . It is stored in dry conditions at room temperature . The compound has a molecular weight of 150.16 .

Aplicaciones Científicas De Investigación

Propiedades químicas y almacenamiento

5-fluoro-4-metil-1H-indazol tiene un peso molecular de 150.16 y normalmente se almacena en una habitación seca a temperatura normal .

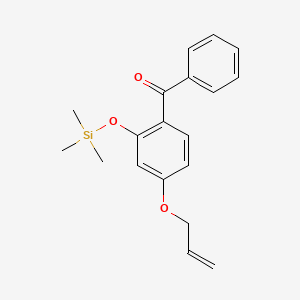

Enfoques sintéticos

Se han publicado estrategias recientes para la síntesis de 1H- y 2H-indazoles, incluyendo this compound, en los últimos cinco años . Estas estrategias incluyen reacciones catalizadas por metales de transición, reacciones de ciclización reductora y la síntesis de 2H-indazoles a través de la formación consecutiva de enlaces C-N y N-N sin catalizador ni disolvente a partir de 2-azidobenzaldehídos y aminas .

Aplicaciones en células solares sensibilizadas por colorantes (DSSCs)

Indazol, una molécula altamente conjugada, tiene aplicaciones en células solares sensibilizadas por colorantes (DSSCs) . Específicamente, 4-fluoro-1H-indazol puede coordinarse al centro metálico (como Ir, Ln y Eu) para formar fotosensibilizadores tripletes heterolépticos u homolépticos que tienen un proceso eficiente de transferencia de energía del ligando al metal .

Aplicaciones medicinales

Los compuestos heterocíclicos que contienen indazol, incluyendo this compound, tienen una amplia variedad de aplicaciones medicinales . Se utilizan como agentes antihipertensivos, anticancerígenos, antidepresivos, antiinflamatorios y antibacterianos .

Uso en el tratamiento de enfermedades respiratorias

Los indazoles también se pueden emplear como inhibidores selectivos de la fosfoinosítido 3-quinasa δ para el tratamiento de enfermedades respiratorias .

Uso en la inhibición del crecimiento celular

Un compuesto, 3-amino-N-(4-bencilfenil)-5-cloro-1H-indazol-1-carboxamida, pudo inhibir el crecimiento celular con valores de GI 50 en el rango de 0.041-33.6 μM, con una GI 50 media de 1.90 μM, siendo muy efectivo contra las líneas celulares de colon y melanoma .

Safety and Hazards

5-Fluoro-4-methyl-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Direcciones Futuras

Indazole derivatives, including 5-fluoro-4-methyl-1H-indazole, have been the subject of extensive research due to their wide range of pharmacological activities . Future research will likely focus on developing more efficient synthesis methods and exploring new biological activities of these compounds .

Mecanismo De Acción

Target of Action

5-Fluoro-4-methyl-1H-indazole is a derivative of the indazole family . Indazole derivatives have been found to possess a wide variety of biological properties, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . .

Mode of Action

Indazole derivatives have been found to interact with multiple receptors, which could be helpful in developing new useful derivatives . For instance, some indazole derivatives have been found to inhibit cell growth, being very effective against certain types of cancer cell lines .

Biochemical Pathways

Indazole derivatives have been found to inhibit the production of certain mediators in osteoarthritis (oa) cartilage in a concentration-dependent manner . For instance, some indazole derivatives inhibited the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .

Result of Action

Some indazole derivatives have been found to inhibit cell growth, being very effective against certain types of cancer cell lines .

Action Environment

Users are advised to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation when handling the compound .

Propiedades

IUPAC Name |

5-fluoro-4-methyl-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDVHNBGTTXLCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670343 |

Source

|

| Record name | 5-Fluoro-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105391-69-3 |

Source

|

| Record name | 5-Fluoro-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.2.0]octa-2,4-diene-7-carboxylic acid](/img/structure/B560975.png)

![2-[(Isopropoxymethyl)sulfanyl]pyridine 1-oxide](/img/structure/B560989.png)

![8-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B560997.png)